molecular formula C29H26FNO4S B11616368 4-Methoxybenzyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11616368
M. Wt: 503.6 g/mol
InChI Key: GECLHBOHBMFIDO-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as ammonium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hexahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or fluoro substituents, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced hexahydroquinoline derivatives.

    Substitution: Substituted methoxy or fluoro derivatives.

Scientific Research Applications

(4-METHOXYPHENYL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, it may interfere with the replication of microbial cells, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHOXYPHENYL)METHYL 4-(2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H26FNO4S

Molecular Weight

503.6 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26FNO4S/c1-17-26(29(33)35-16-18-9-11-20(34-2)12-10-18)27(21-6-3-4-7-22(21)30)28-23(31-17)14-19(15-24(28)32)25-8-5-13-36-25/h3-13,19,27,31H,14-16H2,1-2H3

InChI Key

GECLHBOHBMFIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4F)C(=O)OCC5=CC=C(C=C5)OC

Origin of Product

United States

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